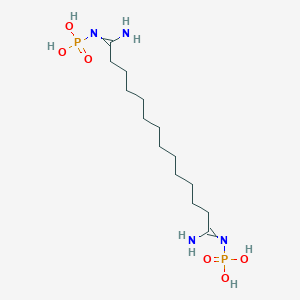
Dicyclopropylmethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopropylmethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H18O2 It is a derivative of methacrylate, characterized by the presence of cyclopropyl groups attached to the methyl group of the methacrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropylmethyl 2-methylprop-2-enoate typically involves the esterification of dicyclopropylmethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclopropylmethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Dicyclopropylmethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the field of controlled drug release.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of dicyclopropylmethyl 2-methylprop-2-enoate in various applications is primarily based on its ability to undergo polymerization. The methacrylate group can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with biological molecules or surfaces, providing the desired effects in drug delivery or coating applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used in the production of poly(methyl methacrylate) (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar polymerization properties.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Dicyclopropylmethyl 2-methylprop-2-enoate is unique due to the presence of cyclopropyl groups, which impart rigidity and enhance the mechanical properties of the resulting polymers. This makes it particularly useful in applications requiring high strength and durability.
Propriétés
Numéro CAS |
885684-46-8 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
dicyclopropylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-7(2)11(12)13-10(8-3-4-8)9-5-6-9/h8-10H,1,3-6H2,2H3 |
Clé InChI |
DJXQWWWWMYVSBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C1CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
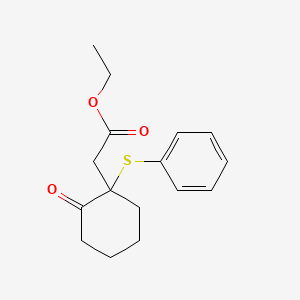

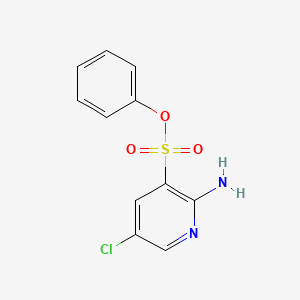
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)

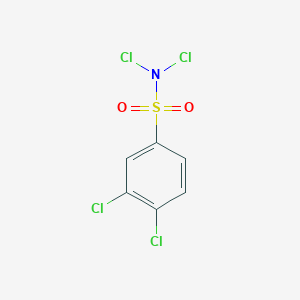
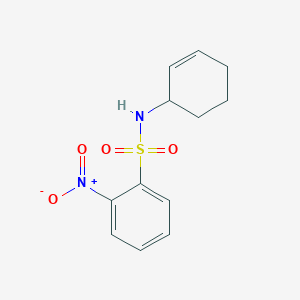


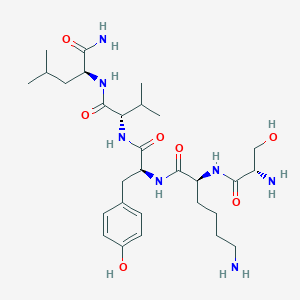
![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

